2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a unique structure combining a dioxane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxy-1,4-dioxane with a pyridine derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phosphorus tribromide, halogenated solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid: Similar structure but lacks the dimethyl groups.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: Contains an amine group instead of a carboxylic acid.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid
Uniqueness
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-14-8-7(15-10)3-6(4-11-8)9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
NOMMZVJSTCDBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(O1)C=C(C=N2)C(=O)O)C |
Origin of Product |
United States |
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